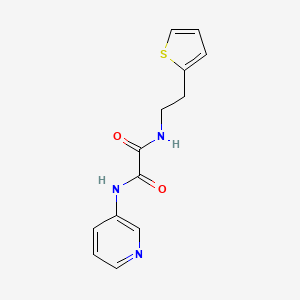

N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

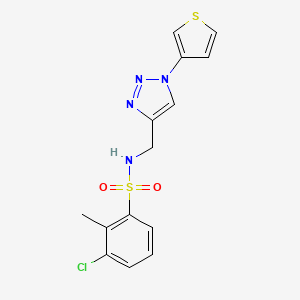

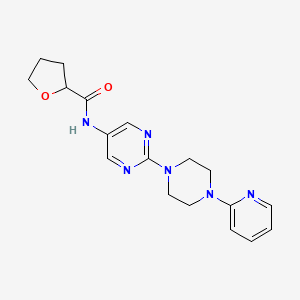

The compound “N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide” is a complex organic molecule that contains a pyridine and thiophene moiety . These types of compounds are often studied for their potential biological activities .

Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds have been synthesized through various methods. For instance, the synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one was achieved by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using trimethylamine and magnesium oxide nanoparticles .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits cytotoxic activity against lung cancer cell lines, surpassing the reference drug imatinib. Compound IIB, in particular, demonstrated significantly lower IC50 values compared to imatinib .

Antibacterial and Antifungal Properties

“N’-pyridin-3-yl-N-(2-thiophen-2-ylethyl)oxamide” has been evaluated for its antibacterial and antifungal activities. Derivative IIC exhibited notable activity against specialized aquatic bacterial species, Gram-positive and Gram-negative bacteria, and fungal species. Its structure likely contributes to this enhanced efficacy .

Antioxidant Activity

Evaluation using the DPPH method revealed that the compound possesses antioxidant properties. Its IC50 value was comparable to that of ascorbic acid, a well-known antioxidant .

Structural Confirmation

Researchers confirmed the structures of synthetic derivatives using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy, along with elemental analysis .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit receptor tyrosine kinases , which play a crucial role in various cellular processes, including cell growth and differentiation .

Mode of Action

It can be inferred that the compound interacts with its targets, possibly receptor tyrosine kinases, leading to changes in their activity .

Biochemical Pathways

The inhibition of receptor tyrosine kinases can affect multiple downstream pathways, including those involved in cell growth and differentiation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have shown cytotoxic activity, suggesting that they may induce cell death .

properties

IUPAC Name |

N'-pyridin-3-yl-N-(2-thiophen-2-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c17-12(15-7-5-11-4-2-8-19-11)13(18)16-10-3-1-6-14-9-10/h1-4,6,8-9H,5,7H2,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJHVEJBFYDXSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(=O)NCCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2595067.png)

![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2595070.png)

![N-[cyano(thiophen-3-yl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2595073.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2595076.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2595077.png)

![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2595078.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2595080.png)

![4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone](/img/structure/B2595083.png)

![1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2595087.png)